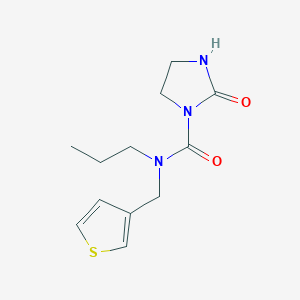
2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is a compound that belongs to the class of imidazolidine derivatives. This compound features a unique structure that includes a thiophene ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
准备方法
The synthesis of 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of thiophene-3-carboxaldehyde with N-propylimidazolidine-1-carboxamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
When compared to similar compounds, 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide stands out due to its unique combination of a thiophene ring and an imidazolidine moiety. Similar compounds include:
Thiophene derivatives: Such as suprofen and articaine, which also exhibit significant biological activities.
Imidazolidine derivatives: Known for their diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its ability to combine the properties of both thiophene and imidazolidine, making it a versatile compound for various applications .
生物活性
The compound 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is a member of the imidazolidine family, which has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazolidine core, which is known for its diverse biological activities due to the presence of nitrogen atoms that can participate in various biochemical interactions.
Anticancer Activity
Research indicates that compounds related to imidazolidines exhibit significant anticancer properties. For instance, studies have shown that certain imidazolidine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. The mechanism often involves the modulation of key signaling pathways such as the Akt pathway, which is crucial for cell survival and growth.
A notable study evaluated the cytotoxic effects of various imidazolidine derivatives on cancer cell lines, reporting IC50 values that suggest potent anticancer activity. For example, compounds structurally similar to this compound demonstrated IC50 values ranging from 0.04 µM to 93 µM against HT-29 colon cancer cells, indicating strong antiproliferative effects .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this compound. Imidazolidines have been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. In a study comparing various derivatives, one compound demonstrated superior inhibition of COX-2 compared to diclofenac, a standard anti-inflammatory drug .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds in this class have been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.
- Apoptosis Induction : Activation of apoptotic pathways has been observed, particularly through modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Inhibition of key enzymes such as COX enzymes contributes to both anticancer and anti-inflammatory effects.
Case Studies and Research Findings
| Study | Compound Tested | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Imidazolidine Derivative | 0.04 - 93 | Anticancer (HT-29) | |
| Related Derivative | <10 | COX-2 Inhibition | |
| Thiophene Derivative | N/A | Antimicrobial |
These studies illustrate the promising biological activities associated with this class of compounds.
属性
IUPAC Name |
2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-5-14(8-10-3-7-18-9-10)12(17)15-6-4-13-11(15)16/h3,7,9H,2,4-6,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUKRTYTSBKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














